1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
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Overview
Description
1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone typically involves a multi-step process. One common method involves the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragments . The reaction conditions often require a suitable solvent and a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated analogues and bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind selectively to cannabinoid receptor type 1 (CB1) with a high affinity . This binding can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}ethanone: A structurally similar compound with a different substituent on the piperazine ring.
1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-4-cinnamylpiperazine dihydrochloride: Another analog with a cinnamyl group substitution.
1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-4-tosylpiperazine hydrochloride: Contains a tosyl group substitution.
Uniqueness
1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H25F2N3O2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C24H25F2N3O2/c1-16-22(17(2)31-27-16)15-23(30)28-11-13-29(14-12-28)24(18-3-7-20(25)8-4-18)19-5-9-21(26)10-6-19/h3-10,24H,11-15H2,1-2H3 |
InChI Key |
WIOXVJIRRDSNQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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